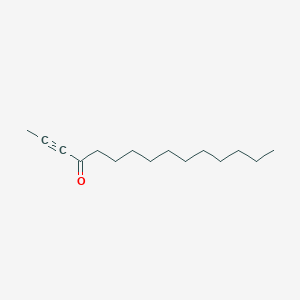

2-Pentadecyn-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H26O |

|---|---|

Molecular Weight |

222.37 g/mol |

IUPAC Name |

pentadec-2-yn-4-one |

InChI |

InChI=1S/C15H26O/c1-3-5-6-7-8-9-10-11-12-14-15(16)13-4-2/h3,5-12,14H2,1-2H3 |

InChI Key |

GNEVACAOHNEFGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)C#CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Pentadecyn 4 One

Retrosynthetic Analysis and Strategic Disconnections for 2-Pentadecyn-4-one

This compound, with the structure CH₃(CH₂)₉-C≡C-CO-(CH₂)₂CH₃, features an internal alkyne and a ketone functionality. A strategic retrosynthetic disconnection can be made at the bond between the alkyne carbon atom and the carbonyl carbon atom. This disconnection breaks the target molecule into two key fragments: an undecynyl synthon (C₁₁H₂₁-) and a propanoyl synthon (C₃H₅CO-).

This disconnection suggests precursors such as undec-1-yne (CH₃(CH₂)₉C≡CH) or its activated derivatives, and propanoyl chloride (CH₃CH₂COCl) or other activated carboxylic acid derivatives. The formation of the C(sp)-C(sp²) bond between these fragments is a central theme in the synthesis of alkynyl ketones. Alternative disconnections, such as those breaking C(sp)-C(sp³) bonds, are less direct for assembling the core alkynyl ketone structure and are often employed in building the precursor fragments rather than the final C-C bond formation step.

Exploration of Carbon-Carbon Bond Forming Reactions for Alkyne-Ketone Scaffolds

The construction of the alkynyl ketone framework relies on efficient carbon-carbon bond-forming reactions. Several methodologies have been developed, offering distinct advantages in terms of substrate scope, efficiency, and selectivity.

Direct Alkynylation Approaches to Ketonestandfonline.com

Direct alkynylation methods involve the introduction of an alkynyl group directly onto a ketone or a related precursor. While many methods focus on synthesizing propargylic alcohols by alkynylating aldehydes or ketones with alkynyl nucleophiles researchgate.net, strategies for forming alkynyl ketones often involve the alkynylation of ketone enolates or related nucleophilic species. For instance, electrophilic alkynylation of ketone enolates using hypervalent iodine reagents has been reported, enabling the synthesis of α-alkynyl ketones semanticscholar.orgacs.org. These methods require careful control to ensure regioselectivity, particularly when dealing with unsymmetrical ketones or enolizable systems.

Cross-Coupling Reactions Involving Alkynes and Acyl Halidesrsc.org

The cross-coupling of terminal alkynes with acyl halides, commonly known as the Acyl Sonogashira reaction, is a highly effective and widely utilized method for synthesizing alkynyl ketones rsc.orgmdpi.commdpi.comresearchgate.netfrontiersin.orgresearchgate.net. This reaction typically employs palladium catalysts, often in conjunction with a copper co-catalyst, and a base such as triethylamine.

For the synthesis of this compound, this approach would involve the palladium-catalyzed coupling of undec-1-yne with propanoyl chloride. Various catalytic systems have been developed to improve efficiency and sustainability, including heterogeneous palladium catalysts rsc.orgmdpi.com and copper(I) iodide/TMEDA systems for solvent-free conditions organic-chemistry.org.

Table 2.2.2: Representative Acyl Sonogashira Coupling Conditions for Alkynyl Ketone Synthesis

| Catalyst System | Terminal Alkyne | Acyl Halide | Base | Solvent | Temperature | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ / CuI | Arylalkynes | Aroyl chlorides | Et₃N | Organic solvent | Room Temp./Heat | Good | mdpi.commdpi.com |

| CuI / TMEDA | Various alkynes | Acid chlorides | N/A | Solvent-free | Room Temp. | Very Good | organic-chemistry.org |

| MCM-41-immobilized Pd(0) | Triorganoindiums | Acid chlorides | N/A | THF | 68 °C | High | rsc.org |

| Pd/C with CuI co-catalyst | Aryl alkynes | Aroyl chlorides | Et₃N | Acetonitrile | 50 °C | Good | researchgate.net |

| Copper- and Palladium-free system | Terminal alkynes | Sodium carboxylate salts | Et₃N, MgCl₂, cyanuric chloride | N/A | Room Temp. | Very Good | organic-chemistry.org |

Multi-Component Reaction Strategies for Enone/Alkyne Systemsacs.org

Multi-component reactions (MCRs) offer convergent pathways to complex molecules by assembling three or more starting materials in a single pot. For alkynyl ketones, MCRs can be designed to incorporate the alkyne and carbonyl functionalities simultaneously. For instance, titanium-catalyzed three-component couplings involving aldehydes, acetylides, and silyl (B83357) enol ethers can yield β-alkynyl ketones acs.org. Another approach involves palladium-catalyzed, light-induced three-component couplings of iodoalkanes, carbon monoxide, and terminal alkynes to produce alkyl alkynyl ketones acs.org. These MCRs provide efficient routes by minimizing isolation steps and maximizing atom economy.

Stereoselective and Regioselective Synthesis of this compound

Achieving the correct placement of functional groups (regioselectivity) and controlling the stereochemistry (stereoselectivity) are paramount in synthesizing target molecules like this compound.

Control of Alkyne and Ketone Positional Isomers

The synthesis of this compound requires the alkyne to be positioned between C2 and C3, and the ketone at C4. The most direct and regioselective method for achieving this specific arrangement is the Acyl Sonogashira coupling of undec-1-yne with propanoyl chloride.

Undec-1-yne (CH₃(CH₂)₉C≡CH) provides the undecynyl chain (C11-C15) with the terminal alkyne positioned correctly to form the C2-C3 triple bond.

Propanoyl chloride (CH₃CH₂COCl) provides the propanoyl group (C1-C3) which, upon coupling, forms the ketone at the C4 position.

This specific combination of starting materials ensures that the alkyne and ketone functionalities are installed at the desired positions, thereby yielding this compound without significant formation of positional isomers. Other synthetic routes, such as those involving alkyne hydration or rearrangements, might introduce challenges in regiochemical control, making the direct coupling strategy more advantageous for this particular target.

Compound List

this compound

Undec-1-yne

Propanoyl chloride

Terminal alkynes

Acyl halides

Aldehydes

Ketones

Propargylic alcohols

Ynones

Silyl enol ethers

Iodoalkanes

Carbon monoxide (CO)

Acyl radicals

Sodium carboxylate salts

Triorganoindiums

Aryl iodides

Alkyl halides

Propargyl carboxylates

Chiral Auxiliary or Asymmetric Catalysis Approaches (if applicable)

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly for pharmaceuticals and fine chemicals. While specific asymmetric synthetic routes directly targeting this compound are not extensively detailed in the readily available literature, general principles and methodologies for the enantioselective synthesis of alkynyl ketones and related structures provide a framework for potential applications.

Asymmetric synthesis often relies on the use of chiral catalysts or chiral auxiliaries. Chiral catalysts, typically transition metal complexes with chiral ligands or organocatalysts, can induce enantioselectivity during the formation of a new stereogenic center. For instance, asymmetric additions of alkynyl zinc reagents to ketones have been reported, though these methods can sometimes require high catalyst loadings and prolonged reaction times nih.gov. Chiral auxiliaries, conversely, are stereochemically pure molecular fragments temporarily incorporated into a reactant molecule to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved and ideally recovered york.ac.uk. The toluene (B28343) sulfinyl group, for example, has been utilized as a chiral auxiliary to control the stereoselective addition of alkynyl organometallic reagents to aryl ketones nih.gov.

Furthermore, methodologies involving chiral phosphoric acids have demonstrated efficacy in the enantioselective amination of α-alkynyl ketones rsc.org. While these reactions modify existing alkynyl ketones, they highlight the potential for stereocontrol in reactions involving this functional group. Although direct asymmetric synthesis of this compound via these specific routes is not explicitly documented, the principles of using chiral catalysts in coupling reactions or chiral auxiliaries in addition reactions are applicable to the broader class of alkynyl ketones.

Development of Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances wordpress.com. For the synthesis of compounds like this compound, this translates to developing methods that minimize waste, use safer solvents, and employ energy-efficient processes. The following subsections detail specific green chemistry approaches relevant to alkynyl ketone synthesis.

Solvent-Free or Aqueous Media Reactions

Reducing reliance on volatile organic solvents is a key objective in green chemistry. Solvent-free reactions and the use of water as a reaction medium offer significant environmental advantages.

Solvent-Free Reactions: Several catalytic systems have been developed for the synthesis of alkynyl ketones and related compounds under solvent-free conditions. For instance, the Sonogashira cross-coupling of terminal alkynes with acid chlorides, a common route to alkynyl ketones, can be efficiently catalyzed by copper(I) iodide (CuI) in combination with N,N,N′,N′-tetramethylethylenediamine (TMEDA) at room temperature without the need for any solvent organic-chemistry.org. Similarly, tert-butoxide (tert-BuOK) has been employed to promote the alkynylation of arylacetylenes with ketones under solvent-free conditions researchgate.netresearchgate.net. Nucleophilic additions of terminal alkynes to carbonyl compounds have also been successfully carried out using potassium hydroxide (B78521) (KOH) under solvent-free ball-milling conditions researchgate.netresearchgate.net.

Aqueous Media Reactions: Water, being abundant, non-toxic, and inexpensive, is an ideal green solvent. The Sonogashira cross-coupling reaction can be adapted for aqueous media by incorporating phase transfer reagents, such as sodium dodecyl sulfate (B86663), with palladium catalysts mdpi.com. Another relevant approach is the palladium-catalyzed 1,4-addition of terminal alkynes to conjugated enones, which has been demonstrated to proceed effectively in water orgsyn.org. Furthermore, direct C-H alkynylation of aldehydes using dual ruthenium-indium catalysis has been achieved in aqueous media researchgate.net.

Table 1: Solvent-Free and Aqueous Media Approaches for Alkynyl Ketone Synthesis

| Reaction Type / Substrates | Catalyst System | Conditions | Yield | Reference |

| Sonogashira coupling (Terminal alkyne + Acyl chloride) | CuI / TMEDA | Solvent-free, Room temperature | Very good | organic-chemistry.org |

| Alkynylation (Arylacetylene + Ketone) | tert-BuOK | Solvent-free | Good to excellent | researchgate.netresearchgate.net |

| Nucleophilic Addition (Terminal alkyne + Carbonyl) | KOH | Solvent-free ball-milling | High | researchgate.netresearchgate.net |

| Sonogashira coupling (Terminal alkyne + Acyl chloride) | Pd catalyst + Na dodecyl sulfate | Aqueous media | (Implied good) | mdpi.com |

| 1,4-Addition (Terminal alkyne + Conjugated enone) | Pd(OAc)2 / PMe3 | Water | High | orgsyn.org |

| C-H Alkynylation (Aldehyde) | Ru-In dual catalytic system | Aqueous media | (Implied good) | researchgate.net |

Sustainable Catalysis in Alkyne-Ketone Synthesis

Sustainable catalysis focuses on utilizing catalysts that are environmentally benign, highly efficient, selective, and often recyclable. This includes the development of heterogeneous catalysts, organocatalysts, and improved metal-based catalytic systems.

Metal-Based Catalysis: Palladium catalysts are widely employed in Sonogashira coupling reactions for alkynyl ketone synthesis mdpi.comorgsyn.org. Heterogeneous palladium catalysts supported on silica (B1680970) have also been developed, offering advantages in terms of recyclability mdpi.com. Nickel catalysts, such as nickel-dppb, in conjunction with oxalic acid as a carbon monoxide surrogate, provide an economic and efficient route for carbonylative Sonogashira coupling rsc.org. Copper catalysis is also effective, for example, in the synthesis of β-alkynyl ketones from propargylic alcohols and enamides researchgate.net. Bismuth(III) salts have emerged as "green" catalysts for the hydration of terminal alkynes, though this is distinct from alkynyl ketone formation acs.org. Gold(I) catalysts, particularly when immobilized on supports like MCM-41, offer recyclability for various alkyne functionalizations bohrium.com.

Heterogeneous and Recyclable Catalysis: The use of heterogeneous catalysts, which can be easily separated from the reaction mixture by filtration, is a key aspect of sustainable catalysis. Examples include silica-based polymer gels, silica-supported copper catalysts, and MCM-41-immobilized gold complexes bohrium.comnih.gov. These catalysts often exhibit excellent recyclability, reducing waste and cost.

Organocatalysis: Organocatalysis, which employs small organic molecules as catalysts, offers an alternative to metal catalysis, often operating under mild conditions and avoiding metal contamination. Chiral phosphoric acids, for example, have been used in enantioselective amination reactions of alkynyl ketones rsc.org.

Table 2: Sustainable Catalytic Approaches for Alkyne-Ketone Synthesis

| Catalyst System | Reaction Type / Substrates | Key Green Aspect(s) | Yield / Selectivity | Reference |

| Pd(OAc)2 / PMe3 | 1,4-Addition of terminal alkynes to conjugated enones | Water or acetone (B3395972) as solvent, air atmosphere | High | orgsyn.org |

| CuI / TMEDA | Sonogashira coupling (Terminal alkyne + Acyl chloride) | Solvent-free, Room temperature | Very good | organic-chemistry.org |

| Ni-dppb / Oxalic acid | Carbonylative Sonogashira coupling (Aryl iodides + Terminal alkynes) | Sustainable C1 source, economic | Efficient | rsc.org |

| Heterogeneous Au(I) catalyst (e.g., MCM-41-immobilized Ph2P-AuNTf2) | Hydrohydrazidation of terminal alkynes | Recyclable (up to 8 times), heterogeneous | Good to excellent | bohrium.com |

| Chiral Phosphoric Acids | Enantioselective amination of α-alkynyl ketones | Organocatalysis, enantioselective | High enantioselectivity | rsc.org |

| Silver-phosphine complex | C-H alkynylation of trifluoromethyl ketones | Aqueous media | (Implied good) | researchgate.net |

| Bis[(L)prolinato-N,O]Zn | (General catalysis, e.g., conjugate addition) | Water-soluble, recyclable, biodegradable, non-toxic | High selectivity | researchgate.net |

| Pd catalysts on silica supports | Sonogashira coupling | Heterogeneous, recyclable | (Implied good) | mdpi.com |

Compound List

this compound

Terminal alkynes

Acyl chlorides

Arylacetylenes

Ketones

Aromatic nitriles

Conjugated enones

Aldehydes

Trifluoromethyl ketones

Propargylic alcohols

Enamides

Carboxylic acids

Alkynyl sulfones

Aryl iodides

Hydrazides

Methyl ketones

α,β-Acetylenic ketones

α,β-Unsaturated ketones

Tertiary propargylic alcohols

α-Hydrazido-α-alkynyl ketones

Cyclopentenes

Ynones

1,2-Dicarbonyls

Keto-N-acylhydrazones

Alkynyl esters

β-Alkynyl ketones

N-acyl chiral auxiliary derivatives

Chiral Weinreb amide equivalents

3-Arylpyrroles

Isocyanoacetates

β-Ketoesters

Acylsilanes

Aryl boronic acids

Organostannanes

Organozinc reagents

Organometallic reagents

Grignard reagents

Lithium acetylides

Toluene sulfinyl group

Chiral auxiliaries

Chiral catalysts

Chiral phosphoric acids

Palladium catalysts

Copper catalysts

Nickel catalysts

Bismuth catalysts

Gold catalysts

Silver catalysts

Rhodium catalysts

Lanthanide amide complexes

Zinc catalysts

Organocatalysts

Heterogeneous catalysts

Phase transfer reagents

Sodium dodecyl sulfate

N,N,N′,N′-tetramethylethylenediamine (TMEDA)

tert-Butoxide (tert-BuOK)

Potassium hydroxide (KOH)

Lithium-1,3-Diaminopropane Complex

Boron-mediated reductions

Yeast

Chiral palladium-phosphine catalysts

Sharpless epoxidation

Trimethylaluminum

Olefins

Alkanes

Ethers

Alcohols

Acids

Esters

Pyrazines

Terpenes

Furans

Lactones

Styrene

Toluene

Cumene

p-Xylene

Ethylbenzene

Acetoin

Ammonia

Pyridine

Thiazolidine

Succindialdehyde

L-cysteine

D-penicillamine

Comprehensive Spectroscopic and Structural Elucidation of 2 Pentadecyn 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are indispensable for unambiguous structural determination.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Characteristic Shifts

Proton NMR spectroscopy reveals the different types of hydrogen atoms present in 2-Pentadecyn-4-one and their relative positions. The expected signals for this compound are as follows:

C1 Methyl Protons: The methyl group attached to the alkyne (C1) is expected to resonate as a singlet due to the absence of adjacent protons. This signal typically appears in the range of δ 2.0–2.5 ppm libretexts.orglibretexts.org.

C5 Methylene (B1212753) Protons: The methylene group directly adjacent to the carbonyl group (C5) is deshielded by the electron-withdrawing nature of the carbonyl. These protons are expected to appear as a triplet (due to coupling with the adjacent C6 methylene protons) in the range of δ 2.3–2.7 ppm libretexts.orglibretexts.org.

C6 Methylene Protons: The methylene group adjacent to the C5 methylene (C6) will appear as a multiplet, typically a triplet if coupling to C5 is dominant, in the range of δ 1.2–1.6 ppm libretexts.orglibretexts.org.

Aliphatic Methylene Protons (C7-C14): The long chain of methylene groups (C7 through C14) will contribute multiple signals, likely appearing as complex multiplets in the δ 1.2–1.6 ppm region, characteristic of saturated alkyl chains libretexts.orglibretexts.org.

C15 Terminal Methyl Protons: The terminal methyl group of the long alkyl chain (C15) is expected to resonate as a triplet (due to coupling with the adjacent C14 methylene protons) in the upfield region, typically around δ 0.8–1.0 ppm libretexts.orglibretexts.org.

Table 3.1.1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Position (δ, ppm) | Multiplicity | Expected Integration | Assignment |

| C1 Methyl | 2.0–2.5 | s | 3H | CH₃-C≡C- |

| C5 Methylene (α to C=O) | 2.3–2.7 | t | 2H | -CO-CH₂- |

| C6 Methylene | 1.2–1.6 | m | 2H | -CH₂-CH₂- |

| C7-C14 Methylene (chain) | 1.2–1.6 | m | 18H | -(CH₂)₈- |

| C15 Terminal Methyl | 0.8–1.0 | t | 3H | -CH₂-CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Elucidation

¹³C NMR spectroscopy provides information about the carbon skeleton, identifying the different types of carbon atoms present. For this compound, the following signals are expected:

C1 Methyl Carbon: The methyl carbon (C1) attached to the alkyne is expected to resonate in the aliphatic region, typically around δ 10–20 ppm sigmaaldrich.comorganicchemistrydata.org.

C2 and C3 Alkyne Carbons: The two sp-hybridized carbons of the internal triple bond (C2 and C3) are characteristic signals, usually appearing in the range of δ 70–90 ppm organicchemistrydata.orgmdpi.com. Their exact positions can vary depending on the electronic environment.

C4 Carbonyl Carbon: The ketone carbonyl carbon (C4) is highly deshielded and is expected to resonate significantly downfield, typically between δ 190–210 ppm organicchemistrydata.orgpressbooks.pub.

C5 Methylene Carbon: The methylene carbon adjacent to the carbonyl group (C5) will be deshielded due to the carbonyl's electron-withdrawing effect, appearing in the range of δ 30–45 ppm sigmaaldrich.comorganicchemistrydata.org.

C6-C14 Methylene Carbons: The aliphatic methylene carbons in the long chain (C6 through C14) will resonate in the typical saturated aliphatic region, generally between δ 20–35 ppm sigmaaldrich.comorganicchemistrydata.org.

C15 Terminal Methyl Carbon: The terminal methyl carbon (C15) will appear in the upfield region, similar to C1, around δ 10–20 ppm sigmaaldrich.comorganicchemistrydata.org.

Table 3.1.2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Position (δ, ppm) | Assignment |

| C1 Methyl | 10–20 | CH₃-C≡C- |

| C2 Alkyne | 70–90 | -C≡C- |

| C3 Alkyne | 70–90 | -C≡C- |

| C4 Carbonyl | 190–210 | -CO- |

| C5 Methylene (α to C=O) | 30–45 | -CO-CH₂- |

| C6 Methylene | 20–35 | -CH₂-CH₂- |

| C7-C14 Methylene (chain) | 20–35 | -(CH₂)₈- |

| C15 Terminal Methyl | 10–20 | -CH₂-CH₃ |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) and Raman spectroscopy, is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: Alkyne and Carbonyl Absorption Frequencies

IR spectroscopy is highly effective for identifying the presence of the triple bond and the carbonyl group in this compound.

Carbonyl (C=O) Stretch: Ketones typically exhibit a strong and sharp absorption band in the IR spectrum due to the C=O stretching vibration. For saturated aliphatic ketones, this band usually appears in the range of 1715 ± 7 cm⁻¹ pressbooks.pubpg.edu.pl. Conjugation with a double bond or aromatic ring can lower this frequency, but in this compound, the alkyne is not directly conjugated with the carbonyl in a way that significantly alters the typical ketone frequency. Therefore, a strong absorption around 1715 cm⁻¹ is expected pressbooks.pubdummies.com.

Alkyne (C≡C) Stretch: The carbon-carbon triple bond of internal alkynes shows a stretching vibration in the IR spectrum, typically in the region of 2100–2260 cm⁻¹ xula.eduorgchemboulder.com. However, for symmetrical internal alkynes, this absorption can be very weak or even absent due to the lack of a change in dipole moment during the vibration. In this compound, the alkyne is not perfectly symmetrical due to the methyl group on one side and the carbonyl-containing chain on the other. This asymmetry might lead to a weak to medium intensity absorption in the 2100–2260 cm⁻¹ range xula.eduorgchemboulder.com.

Table 3.2.1: Expected IR Absorption Frequencies for this compound

| Functional Group | Bond Type | Expected Frequency (cm⁻¹) | Intensity |

| Ketone | C=O | 1715 ± 7 | Strong |

| Alkyne | C≡C | 2100–2260 | Weak-Medium |

Raman Spectroscopy (if applicable) for Triple Bond Characterization

Raman spectroscopy is also sensitive to vibrational modes, particularly those involving changes in polarizability, such as the C≡C triple bond. While IR spectroscopy shows weak absorptions for internal alkynes due to dipole moment changes, Raman spectroscopy often provides stronger signals for these vibrations because the polarizability change is significant nih.govstellarnet.usresearchgate.net. Therefore, the C≡C stretching vibration of this compound would likely be observable and potentially strong in its Raman spectrum, providing complementary information to the IR data. The specific frequency would fall within the typical 2100–2260 cm⁻¹ range orgchemboulder.comnih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique that determines the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation patterns of a compound. These fragmentation patterns act as a molecular fingerprint, aiding in structural elucidation researchgate.netscielo.br.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) offers exceptional precision in mass measurements, typically to within a few parts per million (ppm) rsc.org. This accuracy is vital for establishing the elemental composition of a molecule. For a compound like this compound (C15H26O), HRMS would provide a precise mass value that can distinguish it from other molecules with similar nominal masses. The exact monoisotopic mass of C15H26O can be calculated using the precise isotopic masses of its constituent atoms (e.g., 12C = 12.000000 amu, 1H = 1.007825 amu, 16O = 15.99491 amu) rsc.orgmdpi.comsisweb.com. The ability to determine the exact mass is a cornerstone for confirming the identity and purity of synthesized compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that couples the separation capabilities of gas chromatography (GC) with the identification power of mass spectrometry (MS). GC separates volatile and semi-volatile compounds based on their boiling points and interactions with the GC column's stationary phase. The separated components are then introduced into the mass spectrometer for detection and analysis chemspider.comchemspider.comnih.govrsc.orgwikipedia.org.

GC-MS is widely employed for assessing sample purity and identifying individual components within a mixture. For this compound, GC-MS could theoretically be used to:

Assess Purity: The GC chromatogram would reveal the presence of impurities or synthesis byproducts as distinct peaks. The relative intensity of the peak corresponding to this compound would indicate its purity level.

Analyze Fragmentation: Upon ionization, the mass spectrometer generates a mass spectrum for this compound, displaying its molecular ion (if it survives ionization) and characteristic fragment ions. These fragments arise from the molecule's breakdown in the MS ion source, offering structural insights researchgate.netscielo.brwikipedia.org. The presence of a ketone group and a triple bond in this compound would influence its fragmentation pathways, potentially yielding specific fragment ions related to alpha-cleavage or other characteristic bond cleavages.

Hypothetical GC-MS Data Table:

Given the absence of specific experimental data for this compound, the following table illustrates the typical format for GC-MS data, using placeholder values.

| Retention Time (min) | m/z (Top Peak) | m/z (2nd Highest) | m/z (3rd Highest) | Compound Identification |

| [Value] | [Value] | [Value] | [Value] | This compound |

Note: Specific m/z values and retention times are dependent on the GC column, carrier gas, ionization method, and MS instrument parameters.

Advanced Spectroscopic Methods for Conformational and Electronic Structure

Circular Dichroism (CD) for Chiral Analysis (if applicable)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. This technique is invaluable for determining the stereochemistry and conformational properties of optically active compounds umanitoba.caguidechem.comnii.ac.jpnih.gov.

The structure of this compound (CH3-C≡C-CO-C11H23) does not inherently possess a chiral center unless specific stereochemistry is introduced during synthesis or through conformational preferences. If this compound were synthesized as a single enantiomer or an enantiomeric mixture, CD spectroscopy could provide information about its absolute configuration and the conformation of any chiral centers. The resulting CD spectrum would exhibit characteristic positive or negative absorption bands at specific wavelengths, indicative of the molecule's chirality.

X-ray Crystallography for Solid-State Structure Determination (if suitable crystals can be obtained)

For this compound, X-ray crystallography would offer an unambiguous determination of its solid-state structure, confirming its molecular formula and providing detailed insights into its conformation and crystal packing. However, the successful application of this technique is contingent upon the ability to grow high-quality single crystals, which can be a challenging prerequisite for many organic compounds.

Chemical Reactivity and Derivatization Studies of 2 Pentadecyn 4 One

Reactions of the Ketone Moiety

Enolization and Alpha-Substitution Reactions

The chemical reactivity of 2-Pentadecyn-4-one is significantly influenced by its ketone functionality and the adjacent alkyne. Enolization, a process where a proton alpha to a carbonyl group is removed to form an enol or enolate, is a key reaction pathway. In this compound, the carbons adjacent to the carbonyl group (at position 4) are C3 and C5. C3 is part of the alkyne and lacks alpha-hydrogens. Therefore, enolization and subsequent alpha-substitution reactions primarily occur at the C5 methylene (B1212753) group.

The presence of the electron-withdrawing alkyne moiety adjacent to the carbonyl carbon can influence the acidity of the alpha-protons at C5, potentially facilitating their removal by bases. Once an enolate is formed, it can readily react with various electrophiles. Common alpha-substitution reactions include alkylation with alkyl halides, acylation with acyl halides, and halogenation. These reactions typically require a suitable base (e.g., LDA, NaH, alkoxides) to generate the enolate, followed by the addition of the electrophilic reagent.

For example, treatment of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures would generate the C5 enolate. Subsequent reaction with an alkyl halide, such as methyl iodide, would lead to the formation of an alpha-alkylated product at the C5 position.

Tandem and Cascade Reactions Involving Both Functional Groups

Tandem and cascade reactions are synthetic strategies that involve two or more transformations occurring sequentially in a single reaction vessel, often without isolation of intermediates. For this compound, the presence of both an alkyne and a ketone offers rich possibilities for such reactions, leveraging the distinct reactivity of each functional group.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions can be initiated by generating reactive intermediates that then react with another part of the same molecule, leading to the formation of cyclic structures. In the context of this compound, cyclization could be envisioned through various mechanisms. For instance, if a nucleophilic species is generated at or near the ketone (e.g., via enolate formation), it could potentially attack the electron-deficient alkyne. Alternatively, reactions involving the alkyne, such as hydroamination or hydroalkoxylation, could be designed to occur intramolecularly if a suitable nucleophilic nitrogen or oxygen atom is present elsewhere in a modified derivative of this compound.

Synthesis and Characterization of Novel Derivatives of this compound

The synthesis of novel derivatives of this compound is essential for exploring its chemical space and potential applications, particularly in structure-activity relationship (SAR) studies and the development of new heterocyclic compounds.

Alkynyl Ketone Derivatives for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies aim to understand how variations in a molecule's structure affect its biological or chemical activity. For this compound, SAR studies would involve synthesizing a series of analogues where specific parts of the molecule are modified. This could include:

Altering the Alkyl Chain Length: Synthesizing analogues with shorter or longer alkyl chains attached to the alkyne or the ketone.

Introducing Substituents: Incorporating functional groups (e.g., halogens, hydroxyls, amines, ethers) onto the alkyl chains or at different positions relative to the alkyne and ketone.

Modifying the Alkyne Position: While the prompt focuses on this compound, exploring isomers with the alkyne at different positions could also be part of a broader SAR investigation.

Characterization of these derivatives would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structures and purity.

Heterocyclic Compounds Derived from this compound

This compound can serve as a valuable synthon for the construction of diverse heterocyclic ring systems. The combination of the electrophilic alkyne and the carbonyl group allows for reactions with various bifunctional nucleophiles.

Pyrazoles and Isoxazoles: Reaction with hydrazine (B178648) derivatives or hydroxylamine, respectively, can lead to the formation of pyrazoles or isoxazoles. For instance, reaction of the alkynyl ketone with hydrazine could involve initial nucleophilic attack of hydrazine on the carbonyl, followed by cyclization onto the alkyne.

Pyridines and Pyrimidines: Condensation reactions with enamines or other activated methylene compounds, followed by cyclization and aromatization, could potentially yield substituted pyridines. Similarly, reactions with amidines or guanidines might lead to pyrimidine (B1678525) derivatives.

Furans and Pyrroles: While less direct, transformations involving the alkyne and ketone could be part of multi-step syntheses leading to furan (B31954) or pyrrole (B145914) rings.

The specific heterocyclic products depend on the nature of the coreactant and the reaction conditions employed. Characterization of these heterocyclic derivatives would similarly rely on advanced spectroscopic techniques.

Theoretical and Computational Chemistry Studies of 2 Pentadecyn 4 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-Pentadecyn-4-one. These computational methods allow for the determination of its three-dimensional structure and the distribution of electrons, which are key to its reactivity and physical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For this compound, DFT calculations would be employed to determine its most stable geometric configuration, known as the ground state. This involves optimizing the molecule's geometry to find the arrangement of atoms that corresponds to the lowest energy.

The process would involve selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), cc-pVTZ) that accurately describe the electronic interactions within the molecule. The output of these calculations would provide precise values for bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the lengths of the carbon-carbon triple bond (C≡C), the adjacent single bonds, the carbonyl group (C=O), and the long alkyl chain, as well as the angles between these bonds.

A hypothetical data table for the optimized geometry of this compound would look like this:

| Parameter | Atom Pair/Triplet | Calculated Value |

| Bond Lengths (Å) | ||

| C2-C3 | Data Not Available | |

| C3-C4 | Data Not Available | |

| C4=O5 | Data Not Available | |

| C1-C2 | Data Not Available | |

| **Bond Angles (°) ** | ||

| C1-C2-C3 | Data Not Available | |

| C2-C3-C4 | Data Not Available | |

| C3-C4=O5 | Data Not Available | |

| Dihedral Angles (°) | ||

| C1-C2-C3-C4 | Data Not Available |

Note: The values in this table are placeholders as no specific computational data for this compound is available.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

For this compound, a HOMO-LUMO analysis, typically performed using the results from a DFT calculation, would reveal its kinetic stability and chemical reactivity. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a particularly important descriptor. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more likely to be reactive. The spatial distribution of the HOMO and LUMO would also indicate the likely sites for electrophilic and nucleophilic attack, respectively. For an α,β-alkynone like this compound, the HOMO would likely be localized on the carbon-carbon triple bond, while the LUMO would be expected to have significant contributions from the carbonyl group and the alkyne system.

A hypothetical data table for the FMO analysis of this compound would be:

| Parameter | Calculated Value (eV) |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

Note: The values in this table are placeholders as no specific computational data for this compound is available.

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, an ESP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group due to the presence of lone pairs of electrons. The carbonyl carbon and the protons on the long alkyl chain would likely exhibit a positive electrostatic potential. This information is crucial for understanding intermolecular interactions and the regioselectivity of its reactions.

Prediction of Spectroscopic Properties

Computational methods can also predict the spectroscopic properties of a molecule, which can be invaluable for its identification and characterization, especially when experimental data is scarce.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations would be performed on the optimized geometry of the molecule. The predicted chemical shifts would then be compared to a reference compound (e.g., tetramethylsilane, TMS) to obtain the final theoretical spectrum. This would help in assigning the signals in an experimental NMR spectrum and confirming the molecule's structure.

A hypothetical data table for the predicted NMR chemical shifts of this compound would be:

| Atom | Predicted Chemical Shift (ppm) |

| ¹³C NMR | |

| C1 | Data Not Available |

| C2 | Data Not Available |

| C3 | Data Not Available |

| C4 | Data Not Available |

| C5 | Data Not Available |

| ¹H NMR | |

| H on C1 | Data Not Available |

| H on C5 | Data Not Available |

Note: The values in this table are placeholders as no specific computational data for this compound is available.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, typically performed at the same level of theory as the geometry optimization, yield a set of vibrational modes and their corresponding frequencies.

For this compound, the calculated IR and Raman spectra would show characteristic peaks for the C≡C triple bond stretch, the C=O carbonyl stretch, and various C-H stretching and bending vibrations of the alkyl chain. These predicted spectra can aid in the interpretation of experimental vibrational spectra. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

A hypothetical data table for key vibrational frequencies of this compound would be:

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C≡C Stretch | Data Not Available |

| C=O Stretch | Data Not Available |

| C-H Stretch (sp³) | Data Not Available |

Note: The values in this table are placeholders as no specific computational data for this compound is available.

Reaction Mechanism Elucidation and Kinetic Studies

Theoretical and computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions, offering insights into reaction mechanisms and kinetics that are often difficult to obtain through experimental means alone. units.it For a molecule such as this compound, these methods can be employed to understand its reactivity, predict the course of its transformations, and identify the key energetic barriers that govern reaction rates.

Transition State Search for Key Transformations

A critical aspect of understanding any chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the minimum energy path connecting reactants and products. arxiv.org Locating and analyzing the transition state structure is a primary objective of computational reaction mechanism studies. github.io A transition state search is computationally similar to a geometry optimization, with the goal of finding a stationary point on the potential energy surface. scm.com However, unlike a minimum, a transition state is a first-order saddle point, characterized by having exactly one negative eigenvalue in its Hessian matrix, which corresponds to the motion along the reaction coordinate. scm.com

For a molecule like this compound, a key transformation of interest would be the nucleophilic addition to the carbonyl group, a fundamental reaction of ketones. A hypothetical transition state search for the addition of a simple nucleophile, such as a hydride ion (H⁻), could be performed using density functional theory (DFT) methods. The search would typically be initiated from a geometry that is an approximation of the expected transition state. scm.com Various algorithms, such as the Synchronous Transit-Guided Quasi-Newton (STQN) method, can be employed to locate the precise transition state structure. github.io

Once located, the properties of the transition state can be analyzed to understand the reaction mechanism. For instance, the imaginary frequency corresponds to the vibrational mode of the atoms involved in the bond-making and bond-breaking processes of the reaction. The geometric parameters of the transition state, such as the forming bond length and the angles of approach, provide a snapshot of the molecular structure at the peak of the energy barrier.

Below is a hypothetical data table summarizing the results of a DFT calculation for the transition state of the hydride addition to this compound.

| Parameter | Value | Description |

| Imaginary Frequency | -1250 cm⁻¹ | Corresponds to the motion along the reaction coordinate for the C-H bond formation. |

| Activation Energy (ΔE‡) | 15.2 kcal/mol | The calculated energy barrier for the reaction to occur. |

| Forming C-H Bond Length | 1.85 Å | The distance between the incoming hydride and the carbonyl carbon in the TS. |

| C=O Bond Length | 1.28 Å | The elongated carbonyl bond in the transition state, indicating weakening. |

| H-C-O Angle | 105.2° | The angle of approach of the hydride nucleophile to the carbonyl group. |

This is an interactive data table. You can sort and filter the data.

Computational Exploration of Reaction Pathways

Beyond locating a single transition state, computational chemistry allows for the exploration of entire reaction pathways, especially when multiple outcomes are possible. researchgate.net This involves mapping out the potential energy surface to identify all relevant intermediates and transition states that connect reactants to products. escholarship.org Such studies are invaluable for understanding reaction selectivity and identifying potential side reactions. nih.gov

For this compound, a relevant example would be the exploration of pathways for its synthesis, such as the oxidation of the corresponding secondary alcohol, 2-pentadecyn-4-ol. Alternatively, the reaction of this compound with a multifunctional reagent could lead to different products, and computational exploration can help to predict the most likely outcome.

A computational study would typically involve calculating the Gibbs free energies of the reactants, products, and all transition states and intermediates. researchgate.net By comparing the activation energies for the different pathways, a prediction can be made about the kinetic favorability of each route.

Consider a hypothetical scenario where the enolate of this compound reacts with an electrophile, which could potentially occur at two different carbon atoms (C3 or C5). A computational exploration of this reaction could reveal the preferred pathway.

Below is a table of hypothetical relative free energies for two competing reaction pathways in the alkylation of the enolate of this compound.

| Species | Pathway A (Attack at C3) Relative Free Energy (kcal/mol) | Pathway B (Attack at C5) Relative Free Energy (kcal/mol) |

| Reactants (Enolate + Electrophile) | 0.0 | 0.0 |

| Transition State A (TS_A) | +12.5 | - |

| Transition State B (TS_B) | - | +18.2 |

| Product A | -5.7 | - |

| Product B | - | -3.1 |

This is an interactive data table. You can sort and filter the data.

Based on this hypothetical data, Pathway A, leading to alkylation at the C3 position, would be the kinetically favored pathway due to its lower activation energy.

Molecular Dynamics Simulations for Conformational Space and Interactions

While quantum mechanical calculations are excellent for studying the energetics of specific reaction steps, molecular dynamics (MD) simulations provide a powerful approach to explore the conformational space of a molecule and its interactions with its environment over time. dlab.cl MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the observation of dynamic processes that are not accessible through static calculations. hw.ac.uk

For a relatively flexible molecule like this compound, with its long alkyl chain, MD simulations can be used to understand its preferred conformations in different solvents. This is crucial as the conformation of a molecule can significantly influence its reactivity. The simulation would involve placing one or more molecules of this compound in a box of solvent molecules (e.g., water or a nonpolar solvent) and then simulating their movements over a period of time, typically nanoseconds to microseconds.

Analysis of the MD trajectory can reveal information about the distribution of dihedral angles, the formation of intramolecular hydrogen bonds (if applicable), and the solvation structure around the molecule. For instance, in an aqueous environment, it would be expected that water molecules would form hydrogen bonds with the carbonyl oxygen of this compound.

A hypothetical MD simulation of this compound in water could provide the following insights, summarized in the table below.

| Property | Observation | Implication |

| Conformational Analysis | The long alkyl chain predominantly adopts a folded conformation. | This could affect the accessibility of the reactive sites (the carbonyl and alkyne groups). |

| Radial Distribution Function g(r) of water around carbonyl oxygen | A sharp peak at ~2.8 Å. | Indicates a well-defined first solvation shell with strong hydrogen bonding interactions. |

| Solvent Accessible Surface Area (SASA) | The carbonyl group has a higher SASA than the alkyne group. | Suggests that the carbonyl group is more exposed to the solvent and potential reactants. |

This is an interactive data table. You can sort and filter the data.

These simulations can provide a dynamic picture of how this compound behaves in a realistic chemical environment, complementing the energetic information obtained from quantum mechanical studies of its reaction mechanisms. nih.gov

Occurrence, Biotransformation, and Ecological Role Non Clinical

Investigation of Natural Occurrence and Biosynthetic Pathways of Analogous Compounds

Research into the natural occurrence of compounds structurally related to 2-Pentadecyn-4-one reveals their presence in various plant species. These findings provide context for the potential biological significance and origins of such molecules.

Presence in Plants (e.g., Zingiber officinale, Bottle Gourd for 2-Pentadecyn-1-ol)

The alcohol analogue, 2-Pentadecyn-1-ol, has been identified in Zingiber officinale (ginger) nih.govwikidata.org. Furthermore, 2-Pentadecyn-1-ol has been reported as a glycosidic precursor contributing to the volatile aroma profile of the bottle gourd (Lagenaria siceraria) researchgate.netsciensage.inforesearchgate.netnih.gov. Beyond this specific alcohol, plants are known to produce a variety of other acetylenic compounds. For instance, alkynones have been isolated from plants such as Echinacea pallida, where they exhibit cytotoxic properties gerli.com. A new acetylenic ketone, 13-tetradecyn-2-one, was identified in the bark of Litsea rotundifolia var. oblongifolia nih.govtandfonline.com. More broadly, acetylenic fatty acids are recognized for their role in plants as chemical defense mechanisms, demonstrating toxicity against microorganisms, viruses, and insects researchgate.net. Acetylenic metabolites, in general, are found in both plants and fungi and are associated with a range of biological activities, including antitumor, antibacterial, antimicrobial, and antifungal properties researchgate.netnih.gov.

Applications in Advanced Materials Science and Chemical Engineering

Utilization as a Building Block for Specialty Polymers and Advanced Materials

The alkyne and ketone functionalities within 2-Pentadecyn-4-one offer distinct reactive sites for polymerization and incorporation into larger macromolecular structures. These features are pivotal in the design of advanced materials with tailored electronic and physical properties.

The carbon-carbon triple bond in this compound serves as a key functional group for the synthesis of conjugated polymers. These materials are characterized by a backbone of alternating single and double or triple bonds, which facilitates the delocalization of π-electrons. This electron delocalization is a prerequisite for electrical conductivity. While specific polymerization studies on this compound are not extensively documented, the polymerization of terminal and internal alkynes is a well-established strategy for creating conductive organic materials.

The presence of the ketone group can further influence the properties of the resulting polymer. The incorporation of ketone functionalities into conjugated polymer backbones has been shown to enhance charge separation and carrier concentration, which are crucial for improving catalytic efficiency in applications like photocatalysis. rsc.org Ketone-functionalized porous organic polymers (POPs) have demonstrated the ability to absorb lower-energy light, extending their utility in light-driven chemical transformations. rsc.org

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactive Group | Potential Polymer Properties |

| Alkyne Metathesis | Carbon-carbon triple bond | Conjugated, potentially conductive |

| "Click" Chemistry (e.g., with azides) | Carbon-carbon triple bond | Functionalized, cross-linked networks |

| Aldol Condensation | Ketone group | Cross-linked or branched polymers |

Beyond forming the primary backbone of a polymer, this compound can be incorporated as a side chain or a cross-linking agent in various macromolecular architectures. The ketone group can undergo a variety of reactions, such as condensation with amines or hydrazines, to attach the molecule to a pre-existing polymer chain. This post-polymerization modification allows for the introduction of the alkyne functionality, which can then be used for further "click" chemistry reactions to create complex, functional materials. nih.gov

The long pentadecyl chain of this compound can also impart specific physical properties, such as hydrophobicity and solubility in organic solvents, to the resulting macromolecules. This can be advantageous in the processing and fabrication of advanced materials for various applications.

Role in the Synthesis of Fine Chemicals and Intermediates

Alkynyl ketones are recognized as valuable intermediates in organic synthesis due to the diverse reactivity of their functional groups. acs.orgorganic-chemistry.org This positions this compound as a potential precursor in the synthesis of high-value fine chemicals, including pharmaceuticals and agrochemicals, as well as a chiral building block in the construction of complex molecules.

The carbon skeleton of this compound can be chemically modified to produce a wide array of more complex molecules. The alkyne group can be hydrogenated to yield the corresponding alkene or alkane, or it can participate in cycloaddition reactions to form heterocyclic compounds, which are common motifs in pharmaceutical and agrochemical agents. The ketone group can be reduced to an alcohol or converted to other functional groups, further expanding the synthetic possibilities.

For instance, α-alkynyl ketones can be used in the synthesis of α-hydrazido-α-alkynyl ketone products, which are valuable in the asymmetric synthesis of α-tertiary amines and nitrogen-containing heterocycles. rsc.org

The asymmetric reduction of the ketone in this compound can lead to the formation of a chiral propargyl alcohol. Enantioenriched propargylic alcohols are versatile building blocks in asymmetric synthesis, serving as precursors for a variety of chiral materials. nih.gov The alkyne and hydroxyl groups provide handles for further chemical transformations, allowing for the construction of complex stereocenters. nih.gov The enantioselective alkynylation of ketones is a convergent strategy for synthesizing optically active tertiary alcohols, which are valuable intermediates in the synthesis of natural products. nih.gov

Table 2: Synthetic Transformations of this compound for Fine Chemical Synthesis

| Reaction Type | Reagents | Product Class |

| Asymmetric Reduction | Chiral reducing agent (e.g., CBS reagent) | Chiral Propargyl Alcohol |

| Hydration of Alkyne | Acid or metal catalyst | 1,3-Diketone |

| Cycloaddition | Azides, dienes | Heterocyclic compounds |

| Amination | Amines, azodicarboxylates | Nitrogen-containing intermediates |

Surface Chemistry and Adsorption Properties (e.g., in catalysis or sensing)

The chemical functionalities of this compound suggest its potential for interesting surface chemistry and adsorption behaviors, which are relevant in the fields of heterogeneous catalysis and chemical sensing.

Terminal alkynes, in particular, exhibit high chemical reactivity and are known to form organized structures on metal surfaces. nih.gov While this compound is an internal alkyne, the presence of the triple bond provides a region of high electron density that can interact with surfaces. The long hydrocarbon chain can also play a role in the self-assembly and orientation of the molecule on a substrate.

The ketone group can participate in hydrogen bonding or other non-covalent interactions, influencing the adsorption properties of the molecule. This could be leveraged in the design of functionalized surfaces for selective catalysis or as the recognition element in a chemical sensor. For example, the interaction of the ketone with specific analytes could lead to a measurable change in the electronic or optical properties of a surface, forming the basis of a sensing mechanism. The ability of terminal alkynes to undergo reactions on surfaces to form molecular wires and networks further highlights the potential for related internal alkynes in creating structured nanoscale materials. nih.gov

Future Research Directions and Open Questions

Development of More Efficient and Selective Synthetic Routes

The synthesis of ynones, including 2-Pentadecyn-4-one, is a cornerstone of their study. While general methods for converting alkynes to ketones exist, research should focus on developing routes optimized for this specific long-chain structure. chemistrysteps.com Key areas for investigation include:

Catalyst Optimization: Gold-catalyzed hydration of terminal alkynes is a highly efficient method for producing methyl ketones. organic-chemistry.org Future work should explore a matrix of gold(I) and gold(III) catalysts, potentially with N-heterocyclic carbene (NHC) ligands, to maximize the yield and regioselectivity of the hydration of 1-pentadecyne. organic-chemistry.org The goal would be to achieve near-quantitative conversion to this compound under mild, acid-free conditions.

Transition-Metal-Free Hydration: To enhance the green chemistry profile of the synthesis, developing transition-metal-free hydration protocols is essential. Research could investigate the efficacy of strong acids like trifluoromethanesulfonic acid (TfOH) in non-traditional solvents such as trifluoroethanol, a system known to promote Markovnikov hydration with high selectivity. organic-chemistry.org

Stepwise Synthesis Protocols: An alternative approach involves a two-step process of addition and subsequent hydrolysis. organic-chemistry.org Investigating reagents like p-toluenesulfonic acid in acetic acid could provide a robust, scalable method for the synthesis of this compound. organic-chemistry.org

A comparative study of these methods would be crucial for identifying the most industrially viable and environmentally benign pathway.

Comprehensive Investigation of Spectroscopic Signatures

A fundamental characterization of this compound requires a thorough spectroscopic analysis. While specific experimental data is not yet published, the expected spectroscopic signatures can be predicted based on its functional groups. Future research must focus on acquiring and interpreting this data.

Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group | Predicted Signature |

|---|---|---|

| Infrared (IR) Spectroscopy | C=O (Ketone) | Strong absorption peak around 1680-1700 cm⁻¹ |

| C≡C (Alkyne) | Medium to weak absorption peak around 2100-2260 cm⁻¹ | |

| C-H (sp³) | Absorption peaks around 2850-2960 cm⁻¹ | |

| ¹H NMR Spectroscopy | CH₃-C≡C- | Singlet around δ 2.0-2.5 ppm |

| -C≡C-CH₂-C=O | Singlet around δ 3.2-3.6 ppm (if this proton existed) | |

| -C=O-CH₂- | Triplet around δ 2.4-2.7 ppm | |

| -(CH₂)₉- | Multiplet around δ 1.2-1.6 ppm | |

| -CH₃ (terminal) | Triplet around δ 0.8-1.0 ppm | |

| ¹³C NMR Spectroscopy | C =O (Ketone) | Signal around δ 190-200 ppm |

| -C ≡C-C=O | Signal around δ 80-95 ppm | |

| CH₃-C ≡C- | Signal around δ 75-90 ppm |

Acquiring high-resolution 1D and 2D NMR spectra, alongside mass spectrometry and IR data, will provide the definitive structural confirmation needed for all subsequent reactivity studies. mdpi.com

Deeper Understanding of Chemical Reactivity and Novel Transformations

The dual functionality of this compound makes it a versatile building block for organic synthesis. Alkynes can serve as synthetic equivalents of carbonyl compounds, opening up numerous reaction possibilities. mdpi.com Research should systematically explore its reactivity.

Nucleophilic Additions: The electron-withdrawing nature of the ketone group activates the alkyne for Michael-type additions. mdpi.com A thorough investigation of additions with various nucleophiles (e.g., amines, thiols, phosphines) could yield a library of novel, highly functionalized molecules.

Cyclization Reactions: Intramolecular reactions are a powerful tool for building complex cyclic systems. Gold-catalyzed hydrative cyclizations, for example, could be explored if a suitable nucleophile is present elsewhere in the molecule, potentially leading to heterocyclic structures. mdpi.com

Retro-Mannich and Fragmentation Reactions: The keto-alkyne moiety can undergo fragmentation under specific conditions, such as reaction with diamines, which could be harnessed for novel bond-cleavage strategies in synthetic design. mdpi.com

Potential Transformations of this compound

| Reaction Type | Reagents/Catalyst | Potential Product Class |

|---|---|---|

| Michael Addition | Amines (e.g., R₂NH) | Enaminones |

| Hydration (Anti-Markovnikov) | Hydroboration-Oxidation | Aldehydes (after tautomerization) chemistrysteps.com |

| Cycloaddition | Azides (R-N₃) | Triazoles |

Exploration of Bio-Inspired Synthetic Pathways

Nature produces a variety of alkyne-containing molecules through elegant enzymatic pathways. nih.gov Exploring bio-inspired routes to this compound could offer sustainable and highly selective production methods.

Engineered Polyketide Synthases (PKS): Polyketides are a diverse class of natural products. nih.gov Research could focus on engineering PKS modules to accept an alkyne-containing starter unit or to incorporate the alkyne functionality during the chain elongation process, potentially leading to the direct biosynthesis of this compound or its precursors. nih.gov

Fatty Acid Acetylenase Mimics: The biosynthesis of terminal alkynes in some organisms involves enzymes that desaturate fatty acids. nih.gov Investigating the substrate tolerance of these enzymes or developing synthetic biomimetic catalysts that perform similar transformations could provide a novel route starting from long-chain fatty acids.

Predictive Modeling and Machine Learning in Alkyne-Ketone Chemistry

The application of artificial intelligence and machine learning (ML) holds significant promise for accelerating research into this compound. sciencedaily.com

Reaction Yield Prediction: ML algorithms can be trained on existing chemical reaction data to predict the outcomes of new reactions. sciencedaily.com By creating a dataset of ynone reactions, a model could be developed to predict the optimal catalysts, solvents, and conditions for the synthesis and subsequent transformations of this compound, saving significant experimental time and resources.

Spectroscopic Prediction: While basic predictions are possible, ML models, particularly neural networks, can learn complex correlations between molecular structure and spectroscopic output. youtube.com Training a model on a diverse set of alkynes and ketones could allow for the highly accurate in silico prediction of the NMR and IR spectra of this compound and its derivatives.

Reactivity Mapping: Computational chemistry, augmented by machine learning, can be used to model the electronic structure of this compound and predict its reactivity towards a wide range of reagents. researchgate.net This would enable researchers to identify the most promising reaction pathways for creating novel compounds before entering the laboratory.

By systematically pursuing these research directions, the scientific community can unlock the full potential of this compound, transforming it from an uncharacterized molecule into a valuable tool for chemical innovation.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-pentadecyne |

| trifluoromethanesulfonic acid |

| trifluoroethanol |

| p-toluenesulfonic acid |

Q & A

Q. What protocols ensure reproducible spectroscopic assignments for this compound’s stereoelectronic effects?

- Methodological Answer : Employ 2D NMR techniques (e.g., HSQC, COSY) to resolve overlapping signals. Compare with isotopic labeling studies or variable-temperature NMR to confirm dynamic effects. Collaborative data-sharing platforms (e.g., Open Science Framework) enhance transparency .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.